molecular formula C16H13F2NO3 B6410370 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid, 95% CAS No. 1261917-05-8

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid, 95%

Cat. No. B6410370
CAS RN: 1261917-05-8
M. Wt: 305.28 g/mol
InChI Key: YUNPCAUGVFGVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid (EFBA) is an organic compound with the molecular formula C10H8F2NO2. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. EFBA is used for a variety of scientific research applications, including synthesis, biochemical studies, and drug development.

Mechanism of Action

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins, which are important mediators of inflammation. By inhibiting COX-2, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid, 95% is thought to reduce inflammation.
Biochemical and Physiological Effects
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid, 95% has been shown to reduce inflammation in animal models. It has also been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. Additionally, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid, 95% has been shown to reduce the production of nitric oxide, which is an important mediator of inflammation.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid, 95% in laboratory experiments is its relative stability and solubility in a variety of solvents. Additionally, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid, 95% is relatively inexpensive and can be synthesized in a relatively straightforward manner. However, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid, 95% is not suitable for use in studies involving human subjects, as it has not been fully tested for safety and efficacy in humans.

Future Directions

Future research on 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid, 95% could focus on its potential applications in drug development and its potential therapeutic uses. Additionally, further research could be done to explore its mechanism of action, its effects on biochemical and physiological processes, and its potential side effects. Additionally, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid, 95% could be studied in combination with other compounds to explore its potential synergistic effects. Finally, further research could be done to explore its potential use in the treatment of various diseases and disorders.

Synthesis Methods

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid, 95% can be synthesized from the reaction of ethylcarbamoyl chloride and 3-fluoro-5-fluorobenzoic acid. The reaction is carried out in a solvent such as toluene, and the product is isolated by recrystallization.

Scientific Research Applications

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid, 95% is used in a variety of scientific research applications. It has been used in the synthesis of new drugs and in the study of biochemical and physiological processes. 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid, 95% has also been used as a model compound for studying the mechanism of action of drugs.

properties

IUPAC Name

3-[4-(ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3/c1-2-19-15(20)13-4-3-9(8-14(13)18)10-5-11(16(21)22)7-12(17)6-10/h3-8H,2H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNPCAUGVFGVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691916
Record name 4'-(Ethylcarbamoyl)-3',5-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261917-05-8
Record name 4'-(Ethylcarbamoyl)-3',5-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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